Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be synthesized using methods such as the Paal-Knorr synthesis . The thiazolo[3,2-b][1,2,4]triazole ring and the piperidine ring could be formed using various cyclization reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the furan ring is aromatic and can undergo electrophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Chemical Reactions : Research has delved into the synthesis of complex molecules that share structural similarities with the specified compound, exploring their potential as therapeutic agents due to their significant biological activities. The synthesis of such compounds often involves multi-step chemical reactions that yield derivatives with varied biological activities. For instance, studies on the synthesis of 1,2,4-triazole derivatives and their subsequent reactions have led to the discovery of compounds with potent antimicrobial activities (Bektaş et al., 2007; El-Shehry et al., 2020). These synthetic routes often involve cyclization reactions, highlighting the compound's role in synthesizing heterocyclic compounds that are crucial in medicinal chemistry.
Regioselective Synthesis : The regioselective synthesis of such compounds, including the use of ultrasound irradiation, has been reported, showcasing innovative approaches to enhancing reaction efficiencies and selectivities (Machado et al., 2011). This highlights the ongoing efforts to optimize synthetic routes for complex molecules, potentially leading to more effective and selective drug candidates.
Biological Activities
Antimicrobial Activities : Derivatives of the chemical structure have been synthesized and evaluated for their antimicrobial properties. These studies have resulted in the identification of compounds with good to moderate activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş et al., 2007; El-Shehry et al., 2020).
Properties
IUPAC Name |
ethyl 1-[(2,4-dichlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O4S/c1-2-32-22(31)13-5-3-9-28(12-13)18(15-8-7-14(24)11-16(15)25)19-21(30)29-23(34-19)26-20(27-29)17-6-4-10-33-17/h4,6-8,10-11,13,18,30H,2-3,5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYIBHKIABMJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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